3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine 3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 1489131-62-5
VCID: VC2705835
InChI: InChI=1S/C13H18N2O3/c1-10-4-5-12(7-13(10)15(16)17)18-9-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8-9H2,1H3
SMILES: CC1=C(C=C(C=C1)OCC2CCCNC2)[N+](=O)[O-]
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine

CAS No.: 1489131-62-5

Cat. No.: VC2705835

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine - 1489131-62-5

Specification

CAS No. 1489131-62-5
Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name 3-[(4-methyl-3-nitrophenoxy)methyl]piperidine
Standard InChI InChI=1S/C13H18N2O3/c1-10-4-5-12(7-13(10)15(16)17)18-9-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8-9H2,1H3
Standard InChI Key BZWAOQGCCJEVMI-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)OCC2CCCNC2)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)OCC2CCCNC2)[N+](=O)[O-]

Introduction

Structural Characteristics

Molecular Structure and Formula

3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine consists of a piperidine ring with a methyl-nitrophenoxy moiety attached at the 3-position via a methylene bridge. Based on structural analogs, this compound would have a molecular formula of C13H18N2O3, featuring a piperidine heterocycle (C5H10NH) connected through an aryl ether linkage to a methyl-nitrophenyl group. The compound shares structural similarities with 4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine, which has a molecular formula of C13H18N2O3 and a molecular weight of 250.29 g/mol . While both compounds share the same molecular formula, they differ in the position of substituents, with our target compound having the piperidine connected at the 3-position rather than the 4-position, and a different arrangement of the methyl and nitro groups on the aromatic ring.

Key Functional Groups

The compound contains several important functional groups that determine its chemical behavior:

  • Piperidine ring: A six-membered saturated heterocycle containing a nitrogen atom that serves as a basic center

  • Methylene bridge: Connects the piperidine to the phenoxy group

  • Ether (phenoxy) linkage: Forms the connection between the aliphatic and aromatic portions

  • Nitro group: A strongly electron-withdrawing group on the 3-position of the phenyl ring

  • Methyl group: A weakly electron-donating group at the 4-position of the phenyl ring

The piperidine nitrogen typically acts as a basic center, capable of accepting a proton to form a salt. This property is demonstrated in similar compounds like 3-[(4-nitrophenoxy)methyl]piperidine, which has been documented in its hydrochloride salt form . The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups creates a unique electronic distribution in the aromatic ring that influences reactivity.

Comparative Structural Analysis

A comparative analysis with structurally related compounds provides context for understanding the unique features of 3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3-[(4-Methyl-3-nitrophenoxy)methyl]piperidineC13H18N2O3~250.30 (estimated)Target compound
4-[(3-Methyl-4-nitrophenoxy)methyl]piperidineC13H18N2O3250.29 Piperidine at 4-position; nitro at 4-position and methyl at 3-position on phenyl
3-[(4-nitrophenoxy)methyl]piperidine (HCl salt)C12H16N2O3·HCl272.73 No methyl group; nitro at 4-position
3-[(4-Methylphenoxy)methyl]piperidineC13H19NO205.30 No nitro group; only methyl at 4-position
4-Methyl-4-(3-nitrophenoxy)piperidineC12H16N2O3236.27 Different connectivity; methyl on piperidine ring

This comparative analysis reveals that while several similar compounds have been documented, the specific arrangement of functional groups in 3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine creates a unique molecular entity with potentially distinct properties.

Physical and Chemical Properties

Predicted Physicochemical Properties

Based on the properties of similar compounds, the following physical characteristics can be estimated for 3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine:

PropertyEstimated ValueBasis for Estimation
Physical State at 25°CSolidSimilar piperidine derivatives
Molecular Weight~250.30 g/molCalculated from molecular formula C13H18N2O3
XLogP32.8-3.3Based on 4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine (XLogP3 = 3.1)
Hydrogen Bond Donors1Piperidine NH group
Hydrogen Bond Acceptors4Nitro (2), ether (1), and amine (1) groups
Rotatable Bond Count3-4Similar to related compounds
Topological Polar Surface Area~55-65 ŲBased on functional groups present
pKa (piperidine N)~9-10Typical for piperidine derivatives

The compound is expected to have moderate lipophilicity based on its XLogP3 value, which affects its membrane permeability and potential drug-like characteristics. The hydrogen-bonding profile suggests potential for intermolecular interactions that could influence solubility and binding to biological targets.

Chemical Reactivity

The chemical reactivity of 3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine is influenced by its constituent functional groups:

  • Piperidine nitrogen: Will undergo protonation in acidic conditions to form salts, similar to the hydrochloride salt of 3-[(4-nitrophenoxy)methyl]piperidine . It may also participate in N-alkylation reactions, which is relevant for potential derivatization in synthesis pathways.

  • Nitro group: Acts as a strong electron-withdrawing group that affects the electron density of the aromatic ring, activating certain positions toward nucleophilic aromatic substitution. Under reducing conditions, the nitro group could be converted to an amine, expanding the compound's synthetic utility.

  • Ether linkage: Generally stable under neutral conditions but susceptible to cleavage under strongly acidic or basic conditions, or through specialized reagents like BBr₃.

  • Methyl group: Relatively unreactive under most conditions but could potentially undergo oxidation with strong oxidizing agents to form carboxylic acid or aldehyde derivatives.

Structure-Property Relationships

The specific arrangement of substituents in 3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine influences its properties in several important ways:

  • The 3-position substitution on the piperidine creates a chiral center, potentially leading to stereoisomers with different biological activities. This is significant in the context of asymmetric synthesis techniques used for related piperidine derivatives .

  • The meta-nitro and para-methyl pattern on the phenoxy group creates a unique electronic distribution different from other arrangements, such as those in 4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine or 4-Methyl-4-(3-nitrophenoxy)piperidine .

  • The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic ring creates an electronic push-pull system that may influence the compound's reactivity and spectroscopic properties.

  • The moderate lipophilicity (estimated XLogP3 between 2.8-3.3) combined with the hydrogen-bonding capabilities suggests a balance of properties that could be favorable for pharmaceutical applications, similar to other substituted piperidines used in drug development.

Synthesis Strategies

Synthetic Challenges and Considerations

Several challenges might be encountered in the synthesis of this compound:

  • Protection/Deprotection Strategies:

    • The piperidine nitrogen may require protection during certain synthetic steps to prevent unwanted side reactions

    • Common protecting groups include Boc, Cbz, or Fmoc, which would need to be removed in a subsequent step

  • Regioselectivity in Nitration:

    • Direct nitration of a 4-methylphenoxy derivative would face challenges in controlling the position of nitration

    • The electron-donating effect of the methyl group would direct nitration to ortho and para positions relative to itself

  • Purification Considerations:

    • Separation of potential regioisomers if direct nitration is employed

    • Isolation of the free base form versus salt forms, as piperidine derivatives are often isolated as hydrochloride salts for stability

  • Scale-up Considerations:

    • Safety concerns with nitration reactions, particularly on larger scales

    • Economic factors in choosing protecting groups and reagents

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